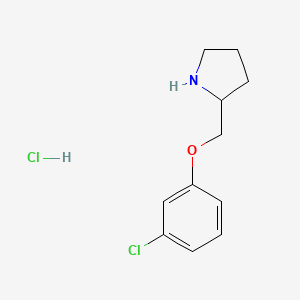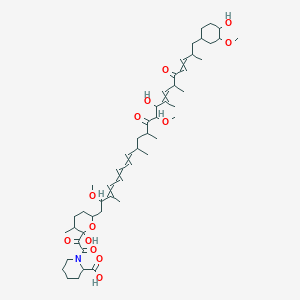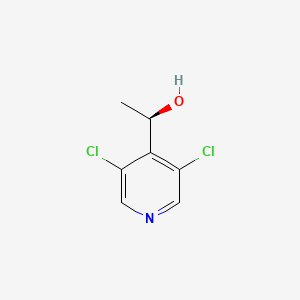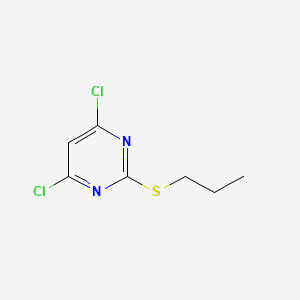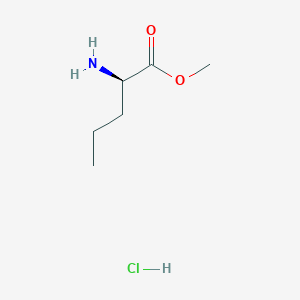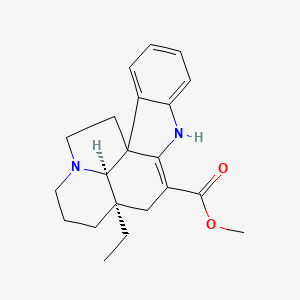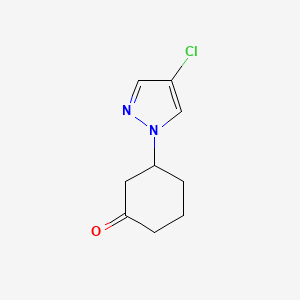
3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one
Overview
Description
“3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one” is a chemical compound with the CAS Number: 1510319-14-8 . It has a molecular weight of 198.65 . The compound is stored at temperatures below -10°C and has a physical form of oil .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one”, has been a subject of interest due to their pharmacological potential . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . A variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
The InChI code for “3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one” is 1S/C9H11ClN2O/c10-7-5-11-12(6-7)8-2-1-3-9(13)4-8/h5-6,8H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one” is an oil-like substance that is stored at temperatures below -10°C . It has a molecular weight of 198.65 .Scientific Research Applications
Synthesis and Structural Characterization
- Research has explored the synthesis and characterization of compounds related to "3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one". For example, studies have detailed the reaction processes leading to different products based on the aryl substituent involved, highlighting the formation of compounds through nucleophilic substitution and condensation followed by hydrolysis (Orrego Hernandez et al., 2015). Similarly, the synthesis of other derivatives, like "1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester" and its analogs, has been characterized, demonstrating the influence of specific substituents on the structural configuration of these compounds (Shen et al., 2012).
Catalytic Applications
- Some research has focused on the catalytic applications of pyrazole-derived compounds. For instance, the heterogenisation of a C-Scorpionate Fe(II) complex on carbon materials for cyclohexane oxidation with hydrogen peroxide shows the potential of these compounds as recyclable catalysts with significant catalytic performance (Martins et al., 2013). Another study on gold(III) complexes supported on carbon materials for cyclohexane oxidation underlines the effectiveness of pyrazole-derived catalysts in producing cyclohexanol and cyclohexanone from cyclohexane (Almeida et al., 2013).
Structural and Molecular Analysis
- Detailed X-ray crystallography and NMR studies have been conducted to elucidate the molecular and structural characteristics of these compounds, providing insights into their conformational dynamics and potential intermolecular interactions (Choi et al., 2015). Such analyses are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific domains.
Antimicrobial Activities
- Although the focus is on excluding drug-related applications, it is noteworthy that some derivatives have been evaluated for their antimicrobial activities, showcasing the broader applicability of these compounds in fields like material science and biochemistry (Hamed et al., 2020).
Future Directions
The future directions for “3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one” could involve further exploration of its pharmacological activities and potential applications in medicine and other fields. Given the diverse pharmacological potential of pyrazole derivatives , this compound may also hold promise for future research and development.
properties
IUPAC Name |
3-(4-chloropyrazol-1-yl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-7-5-11-12(6-7)8-2-1-3-9(13)4-8/h5-6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWCAYJRPRRVMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)N2C=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



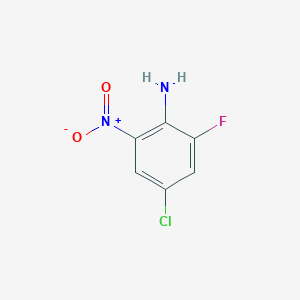

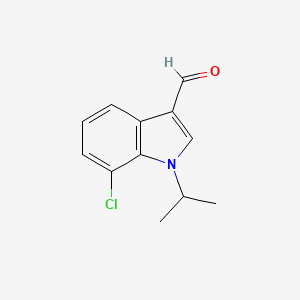
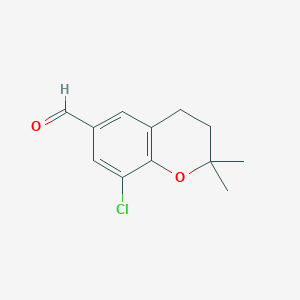
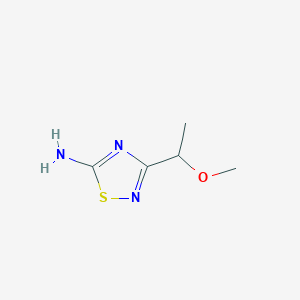
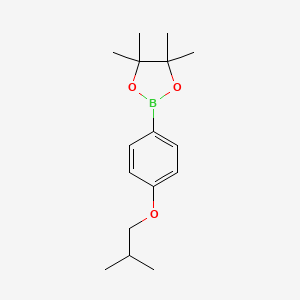
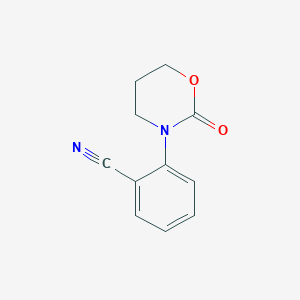
![methyl 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate](/img/structure/B1432361.png)
